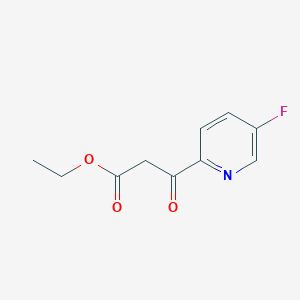

Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties. The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s reactivity, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO₂) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Additionally, the availability of high-purity fluorinating reagents and advanced purification techniques ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can participate in nucleophilic substitution reactions, although these are relatively rare.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) can be used for nucleophilic substitution.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation and reduction reactions can produce different fluorinated derivatives.

Scientific Research Applications

Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: Fluorinated pyridines are used in the development of imaging agents for biological studies.

Medicine: The compound’s unique properties make it a potential candidate for drug development and radiotherapy.

Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of specific pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate

- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .

Biological Activity

Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a fluorine atom at the 5-position, which significantly influences its chemical reactivity and biological interactions. The molecular formula is C11H10FNO3, and the presence of the electron-withdrawing fluorine enhances its binding affinity to various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The fluorine atom increases the lipophilicity and stability of the compound, potentially enhancing its bioavailability and efficacy against target cells. Research indicates that such fluorinated compounds can interact with DNA, enzymes, and cell membranes, leading to various biological effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study demonstrated that derivatives of fluorinated pyridines exhibit significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values reported were as low as 0.125 mg/ml, indicating potent activity against these strains .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assessments have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including ovarian and breast cancer cells. For instance, one study reported a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 14.89 µM against SKOV-3 ovarian cancer cells . The compound's mechanism appears to involve modulation of cellular pathways related to apoptosis and cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating several fluorinated compounds, this compound was tested against multidrug-resistant (MDR) strains. The results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics like ampicillin, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Compound | MIC (mg/ml) against E. coli | MIC (mg/ml) against S. aureus |

|---|---|---|

| This compound | 0.125 | 0.073 |

| Ampicillin | 0.5 | 0.1 |

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, this compound was evaluated for its effects on apoptosis in breast cancer cells. Flow cytometry analysis revealed that treatment with this compound resulted in increased apoptotic cell populations compared to controls, indicating its potential as an effective chemotherapeutic agent .

Properties

Molecular Formula |

C10H10FNO3 |

|---|---|

Molecular Weight |

211.19 g/mol |

IUPAC Name |

ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3 |

InChI Key |

JUJJUUZNZSQOKR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=C(C=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.